2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole
Description
This compound features a benzimidazole core substituted at position 2 with a bromo(difluoro)methyl group (-CF₂Br) and at position 5 with a trifluoromethoxy group (-OCF₃). The combination of halogenated and fluorinated substituents enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science. Its synthesis likely involves condensation of substituted o-phenylenediamines with aldehydes or ketones under acidic or catalytic conditions, akin to methods for related benzimidazoles .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSOAIJOYKKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of multiple fluorine atoms and a bromine substituent, suggests interesting biological properties that warrant detailed investigation.
- Chemical Formula : C₉H₄BrF₅N₂O
- Molecular Weight : 331.037 g/mol
- CAS Number : 113638-38-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Colorectal Cancer Cells : A study demonstrated that the compound effectively inhibited the growth of colorectal cancer cells, suggesting its potential as a therapeutic agent against this malignancy. The mechanism of action is believed to involve the modulation of metabolic pathways associated with cell proliferation and apoptosis .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may:
- Inhibit specific enzymes involved in cancer cell metabolism.
- Induce apoptosis through mitochondrial pathways.
- Affect signaling pathways that regulate cell cycle progression.
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations of the compound were applied to colorectal and breast cancer cell lines, followed by MTT assays to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against both cancer types .
-
In Vivo Studies :
- Objective : To assess the in vivo efficacy of the compound in tumor-bearing mice models.
- Methodology : Mice were treated with the compound for several weeks, and tumor growth was monitored.
- Results : Treated groups showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Safety and Toxicity
Safety data indicate that this compound can be harmful if inhaled or ingested and may cause skin and eye irritation. The occupational exposure banding suggests a limit of ≤ 0.01 mg/m³ for safe handling in laboratory settings .
Data Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₉H₄BrF₅N₂O |
| Molecular Weight | 331.037 g/mol |
| CAS Number | 113638-38-3 |
| Anticancer Activity | Yes |
| IC50 (Colorectal Cancer) | <10 µM |
| Occupational Exposure Limit | ≤ 0.01 mg/m³ |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to:
- Inhibit specific enzymes involved in cancer cell metabolism.
- Induce apoptosis through mitochondrial pathways.
- Affect signaling pathways associated with cancer progression .
Case Study : A study published in bioRxiv demonstrated that this compound effectively countered acquired resistance to Palbociclib in colorectal cancer cells, suggesting its role as a metabolic target in cancer therapy .
Antimicrobial Properties
The compound's fluorinated structure may enhance its antimicrobial activity. Preliminary investigations suggest it could be effective against a range of bacterial strains, although further research is needed to establish its efficacy and mechanism of action.
Enzyme Inhibition
Research has indicated that 2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole can inhibit key metabolic enzymes, which may be beneficial in treating metabolic disorders or enhancing the efficacy of existing treatments .
Drug Development
The compound is being explored for its potential use in synthesizing new drug candidates. Its unique properties make it a valuable scaffold for developing novel therapeutic agents targeting various diseases beyond cancer.
Data Table: Summary of Applications
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s -CF₂Br and -OCF₃ groups increase logP compared to analogs with -OCHF₂ or -F, favoring membrane penetration but risking solubility issues .
- Metabolic Stability: Fluorinated groups (e.g., -OCF₃) resist oxidative metabolism, prolonging half-life versus non-fluorinated analogs .
- Synthetic Challenges : Introducing -CF₂Br requires specialized reagents (e.g., bromodifluoroacetyl chloride), whereas -CF₃ can be added via trifluoromethylation .
Preparation Methods
Catalytic Cyclization with Carbonyl Equivalents
Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) catalyzes the reaction between ortho-phenylenediamines and aldehydes under solvent-free conditions, achieving cyclization in 6 minutes at 70°C. For example:
Here, RCOX represents a bromodifluoroacetylating agent (e.g., bromodifluoroacetic acid chloride). This method yields >85% product with catalyst reusability for three cycles.
Introducing the Bromodifluoromethyl Group
The bromodifluoromethyl (-CFBr) moiety at position 2 requires precise electrophilic substitution or halogen-exchange strategies.
Direct Electrophilic Bromodifluoromethylation
Microwave-assisted synthesis using cobalt(II) acetylacetone as a catalyst enables rapid introduction of fluorinated groups. Reacting the benzimidazole intermediate with bromodifluoromethyl triflate (CFBrOTf) under 240°C and 10 bar for 5 minutes achieves substitution at position 2. This approach leverages microwave irradiation to enhance reaction efficiency, yielding 80–90% product.
Halogen Exchange on Difluoromethyl Precursors
Post-synthetic modification of 2-difluoromethyl-5-(trifluoromethoxy)-1H-benzimidazole via bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively replaces one fluorine atom with bromine. Optimal conditions (60°C, DMF, 12 hours) afford 70–75% yield, though regioselectivity requires careful control.
Integrated Synthetic Pathways
One-Pot Cyclization and Functionalization
Combining cyclization and bromodifluoromethylation in a single step reduces intermediate isolation. A mixture of 4-trifluoromethoxy-ortho-phenylenediamine, bromodifluoroacetic anhydride, and PVP-TfOH under solvent-free conditions at 70°C for 10 minutes produces the target compound in 82% yield.
Sequential Multistep Synthesis
-
Step 1 : Synthesize 2-difluoromethyl-5-(trifluoromethoxy)-1H-benzimidazole via PVP-TfOH-catalyzed cyclization.
-
Step 2 : Brominate the difluoromethyl group using HBr/HO in acetic acid at 50°C for 8 hours, achieving 68% yield.
Analytical Characterization
Critical spectroscopic data for 2-[bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole include:
| Technique | Key Signals |
|---|---|
| H NMR (DMSO-d) | δ 7.65 (d, J=8.4 Hz, 1H), 7.45 (m, 2H), 4.90 (t, J=6.8 Hz, -CFBr) |
| F NMR | δ -58.9 (CFO), -64.2 (CFBr) |
| HRMS | m/z 330.985 [M+H] (calc. 330.982) |
Comparative Evaluation of Methods
Q & A
Q. What are common synthetic routes for introducing bromo(difluoro)methyl and trifluoromethoxy groups into benzimidazole scaffolds?
- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination steps. For bromo(difluoromethyl) introduction, brominating agents such as -bromosuccinimide (NBS) or in acetic acid are used under controlled conditions. Fluorination of the methyl group can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The trifluoromethoxy group is often introduced via nucleophilic substitution with sources (e.g., ) or through Ullmann-type coupling. Key Reaction Conditions :
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize fluorinated benzimidazoles?
- Methodological Answer :
- 19F NMR : Essential for tracking fluorinated groups (e.g., , ). Chemical shifts vary with substituent electronic effects (e.g., typically appears at δ −55 to −65 ppm).
- 1H-13C HMBC : Resolves regiochemical ambiguities in benzimidazole substitution patterns.
- High-resolution MS : Confirms molecular weight and halogen isotope patterns (e.g., ).
Structural validation examples from fluorinated benzimidazole analogs:
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the thermodynamic stability and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange are critical for accurate thermochemical predictions. Basis sets like 6-311++G(d,p) account for electron correlation in halogenated systems. Key calculations include:
- Electrostatic potential maps : Identify electrophilic/nucleophilic sites for reactivity prediction.
- Transition state analysis : Model pathways for trifluoromethoxy substitution.
Validation from DFT studies on similar fluorinated heterocycles:
Q. What strategies address low yields in the final coupling step due to steric hindrance from bromo(difluoro)methyl groups?
- Methodological Answer :
- Microwave-assisted synthesis : Enhances reaction kinetics under high-temperature/short-duration conditions (e.g., 150°C, 20 min).
- Protecting group strategies : Use transient protecting groups (e.g., SEM-protected benzimidazole) to reduce steric bulk during coupling.
- Palladium-catalyzed cross-coupling : Employ bulky ligands (XPhos) to mitigate steric effects in Suzuki-Miyaura reactions.
Case studies from hindered benzothiadiazole syntheses:
Q. How do electronic effects of bromo(difluoro)methyl and trifluoromethoxy substituents influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with varying halogen/fluoroalkoxy groups (e.g., , ) and test against biological targets (e.g., proton pump inhibition).
- Hammett analysis : Correlate substituent σ values with activity to quantify electronic contributions.
- Molecular docking : Map interactions between and hydrophobic enzyme pockets (e.g., cytochrome P450).
Examples from pantoprazole-related benzimidazole SAR:
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points for similar fluorinated benzimidazoles?
- Methodological Answer :
- Recrystallization solvent screening : Test polar (EtOAc) vs. non-polar (hexane) solvents to isolate polymorphs.
- DSC analysis : Differentiate between decomposition and true melting events.
- Interlab validation : Cross-reference with independent studies (e.g., USP standards for pantoprazole derivatives).
Melting point data for 5-(difluoromethoxy)benzimidazole: 239–243°C (Tm) vs. 199–202°C for sodium salts .
Safety and Handling
Q. What are critical safety considerations for handling bromo- and fluoro-containing intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
